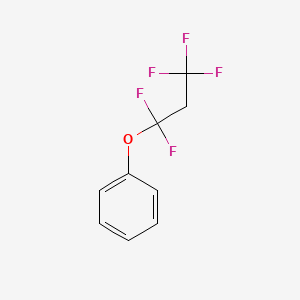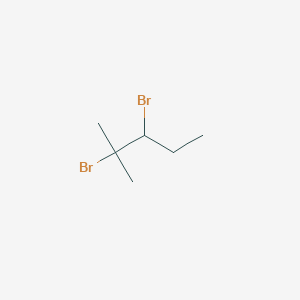
2,3-Dibromo-2-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-2-methylpentane is an organic compound with the molecular formula C₆H₁₂Br₂. It is a halogenated alkane, specifically a dibromo derivative of methylpentane. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dibromo-2-methylpentane can be synthesized through the bromination of 2-methylpentane. The reaction typically involves the addition of bromine (Br₂) to 2-methylpentane in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the methylpentane chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-2-methylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. .
Common Reagents and Conditions
Nucleophiles: Hydroxide (OH⁻), cyanide (CN⁻), amines (NH₂)
Bases: Potassium tert-butoxide (t-BuOK), sodium hydroxide (NaOH)
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone
Major Products Formed
Substitution Products: 2-methyl-2-pentanol, 2-methyl-2-pentanenitrile
Elimination Products: 2-methyl-2-pentene
Aplicaciones Científicas De Investigación
2,3-Dibromo-2-methylpentane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used to study the effects of halogenated alkanes on biological systems.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-2-methylpentane involves its reactivity as a halogenated alkane. The bromine atoms make the compound susceptible to nucleophilic substitution and elimination reactions. In nucleophilic substitution, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with hydrogen atoms to form alkenes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dibromo-3-methylpentane
- 2,3-Dibromo-2,3-dimethylbutane
- 1,3-Dibromo-2-methylpropane
- 2,4-Dibromo-2-methylpentane
Uniqueness
2,3-Dibromo-2-methylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromo alkanes, it has distinct steric and electronic properties that make it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
54305-88-3 |
|---|---|
Fórmula molecular |
C6H12Br2 |
Peso molecular |
243.97 g/mol |
Nombre IUPAC |
2,3-dibromo-2-methylpentane |
InChI |
InChI=1S/C6H12Br2/c1-4-5(7)6(2,3)8/h5H,4H2,1-3H3 |
Clave InChI |
RKAVGFXDDBJGEI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)(C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


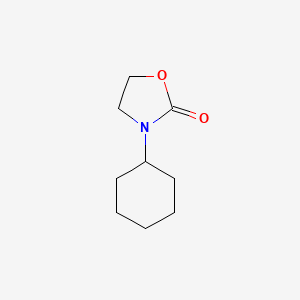

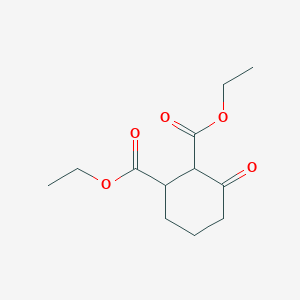
![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
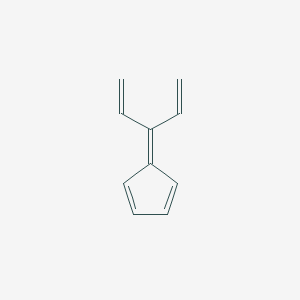
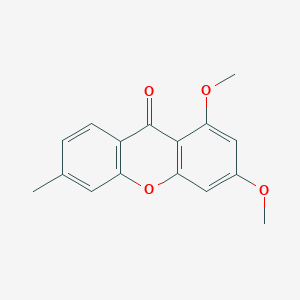

![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)

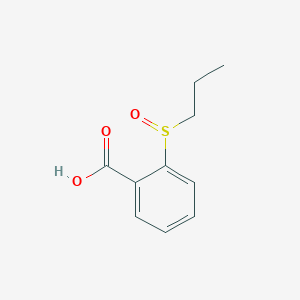
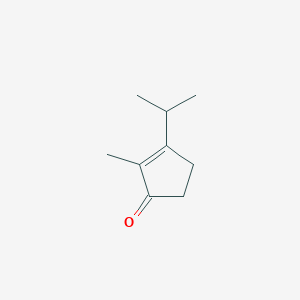
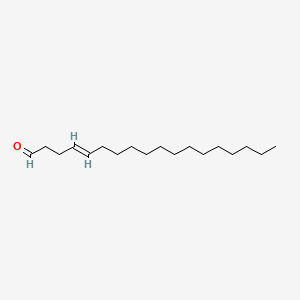
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
